1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
Starting Materials: The intermediate product from the previous step and cyanomethyl chloride.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions
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Formation of the Pyrazole Ring:
Starting Materials: Ethyl acetoacetate and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux in ethanol, leading to the formation of 3,5-dimethylpyrazole.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Chlorophenyl)-3-(3-(2-cyanoethyl)phenyl)urea
Comparison: Compared to similar compounds, 1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethyl-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the cyanomethyl group, which can enhance its reactivity and binding affinity to biological targets. Additionally, the ethyl group on the pyrazole ring can influence the compound’s solubility and stability, making it a versatile molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(cyanomethyl)-5-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-2-13-12(14(20)17-7-6-16)9-18-19(13)11-5-3-4-10(15)8-11/h3-5,8-9H,2,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTOHTTUUQZYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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